Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 600158-11-0
VCID: VC7201089
InChI: InChI=1S/C15H16O3/c1-4-17-15(16)13-10(2)11(3)18-14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(OC(=C1C)C)C2=CC=CC=C2
Molecular Formula: C15H16O3
Molecular Weight: 244.29

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate

CAS No.: 600158-11-0

Cat. No.: VC7201089

Molecular Formula: C15H16O3

Molecular Weight: 244.29

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate - 600158-11-0

Specification

CAS No. 600158-11-0
Molecular Formula C15H16O3
Molecular Weight 244.29
IUPAC Name ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate
Standard InChI InChI=1S/C15H16O3/c1-4-17-15(16)13-10(2)11(3)18-14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
Standard InChI Key NBEDPIKZSDRZTO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC(=C1C)C)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

  • Molecular formula: C₁₆H₁₈O₃

  • Molecular weight: 258.31 g/mol

Synthesis and Catalytic Methodology

Reaction Pathway

The synthesis of ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate is achieved via a CuO/CNTs-catalyzed cyclization reaction. The process involves two stages:

  • Formation of the enol ether intermediate: Diethyl but-2-ynedioate (1a) reacts with α-hydroxy ketones (e.g., 3-hydroxybutan-2-one) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a transient enol ether .

  • Cyclization and aromatization: The enol ether undergoes CuO/CNTs-mediated cyclization in dimethylformamide (DMF) at 60°C for 8 hours, yielding the furan carboxylate product .

Catalytic System

The CuO/CNTs catalyst is prepared via hydrothermal treatment of Cu(NO₃)₂ and (NH₄)₂CO₃ in the presence of polyethylene glycol (PEG-10,000). X-ray photoelectron spectroscopy (XPS) confirms the stability of the Cu²⁺ species (Cu 2p₃/₂ binding energy: 934.6 eV) throughout the reaction .

Table 1: Optimal Reaction Conditions

ParameterValue
Catalyst loading6 mol% CuO/CNTs
SolventDMF
Temperature60°C
Reaction time8 hours
YieldNot explicitly reported

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum (Figure 1) reveals distinct signals for the phenyl, methyl, and ethyl groups:

  • δ 7.71–7.79 (m, 2H): Aromatic protons ortho to the furan ring.

  • δ 7.30–7.42 (m, 3H): Aromatic protons meta and para to the furan ring.

  • δ 4.26 (q, J = 7.2 Hz, 2H): Ethoxy methylene protons.

  • δ 2.28 (s, 3H): C4-methyl group.

  • δ 2.05 (s, 3H): C5-methyl group.

  • δ 1.35 (t, J = 7.2 Hz, 3H): Ethoxy methyl protons .

¹³C NMR (100 MHz, CDCl₃)

Key assignments include:

  • δ 164.1: Ester carbonyl carbon.

  • δ 149.5, 146.1: Furan ring carbons (C2 and C3).

  • δ 119.3, 114.4: Aromatic carbons attached to the furan ring.

  • δ 59.9: Ethoxy methylene carbon.

  • δ 14.4, 11.3, 9.0: Methyl and ethyl carbons .

Position¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Assignment
C2-149.5Furan C2
C3-146.1Furan C3
C4-CH₃2.28 (s)11.3Methyl group
C5-CH₃2.05 (s)9.0Methyl group
OCH₂CH₃4.26 (q)59.9Ethoxy methylene

Applications and Derivatives

Pharmaceutical Intermediates

Furan carboxylates like ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate serve as precursors for bioactive molecules. Analogous compounds exhibit antimicrobial and anti-inflammatory properties, though specific studies on this derivative remain unexplored in the provided literature .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in coordination chemistry. Its synthesis via recoverable CuO/CNTs catalysts aligns with green chemistry principles, reducing waste and energy consumption .

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